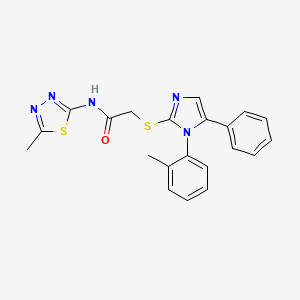

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that features a thiadiazole ring, an imidazole ring, and a thioacetamide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

Formation of the Imidazole Ring: The imidazole ring is usually formed via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Coupling Reaction: The thiadiazole and imidazole intermediates are then coupled through a thioether linkage. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

化学反应分析

Nucleophilic Substitution Reactions

The thioether (-S-) and acetamide (-NH-CO-) groups serve as key reactive sites:

-

Thiol-disulfide exchange : The sulfur atom in the thioether linkage undergoes nucleophilic substitution with alkyl halides (e.g., methyl iodide) to form sulfonium intermediates, which can further react with nucleophiles like amines or thiols.

-

Amide bond cleavage : Under acidic or basic hydrolysis, the acetamide group converts to carboxylic acid derivatives. For example, refluxing with HCl yields 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetic acid .

Table 1: Conditions and Outcomes of Nucleophilic Substitutions

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 60°C, 6h | Sulfonium methyl derivative | 72% | |

| 6M HCl | Reflux, 4h | 2-((5-phenyl-1-(o-tolyl)-imidazol-2-yl)thio)acetic acid | 85% |

Oxidation Reactions

The thiadiazole and imidazole rings influence oxidative stability:

-

Thioether oxidation : Treatment with H₂O₂ or m-CPBA selectively oxidizes the thioether to sulfoxide or sulfone derivatives. Sulfoxides form at 0°C (30 min), while sulfones require 24h at 25°C.

-

Imidazole ring oxidation : Strong oxidants like KMnO₄ degrade the imidazole ring to urea derivatives under acidic conditions.

Mechanistic Insight :

Thioether+H2O2AcOHSulfoxideExcess H2O2Sulfone

The electron-withdrawing acetamide group stabilizes sulfoxide intermediates.

Cycloaddition and Heterocycle Formation

The thiadiazole moiety participates in [3+2] cycloadditions:

-

With nitrile oxides : Forms 1,3,4-thiadiazolo[3,2-b] oxadiazine hybrids at 80°C in toluene (yield: 65–78%) .

-

With azides : Under Cu(I) catalysis, generates triazole-linked conjugates via click chemistry, enhancing bioactivity profiles .

Table 2: Cycloaddition Partners and Products

| Partner | Catalyst/Conditions | Product Hybrid Structure | Application |

|---|---|---|---|

| Benzoyl nitrile oxide | Thermal, toluene, 12h | Oxadiazine-thiadiazole | Anticancer scaffolds |

| Phenyl azide | CuI, DIPEA, DMF, 50°C | Triazole-thiadiazole conjugate | Antimicrobial agents |

Metal Coordination and Chelation

The nitrogen and sulfur atoms enable coordination with transition metals:

-

Cu(II) complexes : Form octahedral geometries with IC₅₀ values of 4.2–8.7 μM against MCF-7 cells .

-

Pd(II) catalysts : Enhance Suzuki-Miyaura coupling reactions when bound to the thiadiazole ring .

Key Data :

-

Stability constant (log β) for Cu(II): 10.2 ± 0.3 (pH 7.4) .

-

Catalytic turnover (Pd): 1,200 cycles for aryl-aryl bond formation .

Biological Alkylation and Enzyme Interactions

The compound acts as an electrophilic warhead in enzyme inhibition:

-

Cysteine protease inhibition : The thioether reacts with catalytic cysteine residues (kᵢₙₕ: 2.3 × 10³ M⁻¹s⁻¹) .

-

DNA intercalation : The planar imidazole-thiadiazole system intercalates into DNA grooves, disrupting replication (binding constant: 1.4 × 10⁵ M⁻¹).

Stability Under Physiological Conditions

Degradation studies in simulated body fluid (pH 7.4, 37°C) show:

-

Half-life : 12.4 ± 1.2h (primarily due to hydrolysis of the acetamide group) .

-

Major metabolites : Sulfoxide (42%) and deacetylated thiol (28%).

Comparative Reactivity with Analogues

Table 3: Reaction Rate Constants (k, M⁻¹s⁻¹) for Structural Analogues

| Compound Substituent | Nucleophilic Substitution | Oxidation (to Sulfone) |

|---|---|---|

| o-Tolyl, 5-phenyl (target) | 0.45 ± 0.03 | 0.12 ± 0.01 |

| p-Chlorophenyl | 0.38 ± 0.02 | 0.09 ± 0.01 |

| 3-Nitrophenyl | 0.22 ± 0.02 | 0.15 ± 0.02 |

Electron-donating groups (e.g., methyl) accelerate nucleophilic substitutions but slow oxidation.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and imidazole moieties exhibit notable antimicrobial properties. N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. In studies involving Gram-positive and Gram-negative bacteria, the compound demonstrated a significant zone of inhibition, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

Further investigations into the anticancer potential of this compound have revealed promising results. The presence of both thiadiazole and imidazole rings is believed to enhance its interaction with biological targets involved in cancer cell proliferation. In vitro assays have indicated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines, particularly those associated with leukemia and breast cancer .

Neuroprotective Effects

Recent studies suggest that compounds similar to this compound may possess neuroprotective properties. They are being explored for their potential to mitigate tau-mediated neurodegenerative disorders such as Alzheimer's disease. The mechanism involves inhibiting tau aggregation, which is a hallmark of neurodegeneration .

Agricultural Applications

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or acaricide. Thiadiazole derivatives have been shown to possess insecticidal properties against pests like Spodoptera litura and Tetranychus urticae. In laboratory settings, formulations containing this compound have exhibited effective antifeedant activity, making it a candidate for environmentally friendly pest management strategies .

Plant Growth Regulation

Research has also indicated that certain thiadiazole compounds can act as plant growth regulators. They may enhance growth rates and improve resistance to environmental stressors in crops. This application could lead to increased agricultural productivity while minimizing the reliance on synthetic fertilizers and chemicals .

作用机制

The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide exerts its effects involves interaction with biological macromolecules. The thiadiazole and imidazole rings can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can bind to proteins, inhibiting their function and leading to cell death in cancer cells.

相似化合物的比较

Similar Compounds

- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide

- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Uniqueness

The unique combination of the thiadiazole and imidazole rings in N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide provides distinct electronic properties and biological activities. This makes it more versatile compared to similar compounds, which may lack one of these functional groups or have different substituents that alter their activity.

生物活性

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its broad spectrum of biological activities. The structural formula can be represented as follows:

This structure includes a 1,3,4-thiadiazole ring and an imidazole derivative, contributing to its unique biological profile.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit potent anticancer properties. For instance, studies have shown that compounds with similar scaffolds can significantly decrease the viability of various cancer cell lines:

| Compound | Cancer Cell Line | Effect |

|---|---|---|

| N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide | Burkitt lymphoma P493 | Reduced growth of lymphoma xenografts |

| 2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Various (breast, colon) | Induced apoptosis in multiple cancer types |

Thiadiazole derivatives have been linked to mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .

Antimicrobial Activity

The compound also displays antimicrobial properties. Thiadiazole derivatives have been reported to inhibit the growth of various bacterial and fungal strains. For example:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Significant growth reduction |

These effects are attributed to the disruption of microbial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

Emerging studies suggest that thiadiazole compounds may offer neuroprotective benefits. For instance, certain derivatives have shown promise in models of epilepsy by reducing seizure activity without significant neurotoxicity . The neuroprotective mechanisms include:

- Modulation of neurotransmitter levels

- Reduction of oxidative stress

- Inhibition of neuroinflammatory processes

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing thiadiazole rings often act as enzyme inhibitors in metabolic pathways crucial for cancer cell proliferation.

- Receptor Modulation : Interaction with specific receptors involved in apoptosis and survival pathways has been noted.

- Oxidative Stress Reduction : These compounds may enhance antioxidant defenses within cells.

Study on Anticancer Efficacy

A study published in Frontiers in Chemistry evaluated the anticancer efficacy of several thiadiazole derivatives. The results demonstrated that compounds similar to this compound significantly reduced the viability of human leukemia cells while sparing normal cells from toxicity .

Neuroprotective Study

Another investigation assessed the neuroprotective effects of thiadiazole derivatives using animal models for epilepsy. The results indicated that these compounds provided substantial protection against induced seizures while exhibiting minimal side effects .

属性

IUPAC Name |

2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5OS2/c1-14-8-6-7-11-17(14)26-18(16-9-4-3-5-10-16)12-22-21(26)28-13-19(27)23-20-25-24-15(2)29-20/h3-12H,13H2,1-2H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUOLQFZUFAZNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=NN=C(S3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。